(1S,3R)-3-methoxycyclohexan-1-amine

Description

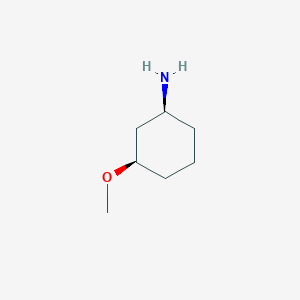

(1S,3R)-3-Methoxycyclohexan-1-amine is a chiral cyclohexane derivative featuring a methoxy group at the 3-position and an amino group at the 1-position. Its stereochemistry (1S,3R) is critical for its physicochemical and biological properties, as enantiomers often exhibit distinct pharmacological activities.

Properties

IUPAC Name |

(1S,3R)-3-methoxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGZGROVQGEGIO-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reduction of cis-3-Methoxy-cyclohexanone: One common method involves the reduction of cis-3-methoxy-cyclohexanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.

Amination of cis-3-Methoxy-cyclohexanol: Another approach is the amination of cis-3-methoxy-cyclohexanol using ammonia or primary amines in the presence of catalysts like palladium on carbon (Pd/C) or Raney nickel.

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of cis-3-methoxy-cyclohexanone in the presence of ammonia and hydrogen gas, using a suitable catalyst such as palladium or nickel. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1S,3R)-3-methoxycyclohexan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form various derivatives, such as cis-3-methoxy-cyclohexanol, using reducing agents like LiAlH4 or NaBH4.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: cis-3-Methoxy-cyclohexanone or cis-3-methoxy-cyclohexanal.

Reduction: cis-3-Methoxy-cyclohexanol.

Substitution: Various substituted cyclohexylamine derivatives.

Scientific Research Applications

Chemistry

(1S,3R)-3-Methoxycyclohexan-1-amine serves as a building block in the synthesis of complex organic molecules. It is utilized in various chemical reactions such as:

- Nucleophilic Substitution : The amino group allows for substitution reactions with alkyl halides and acyl chlorides.

- Reduction Reactions : It can be reduced to produce various amine derivatives.

- Oxidation Reactions : The compound can be oxidized to form imines or oximes.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, Acyl chlorides | Substituted amines |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Reduced amine derivatives |

| Oxidation | Potassium permanganate, Chromium trioxide | Imines, Oximes |

Biology

In biological research, this compound is investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays. Its interactions with biological targets include:

- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It has been explored for binding affinities at neurotransmitter receptors, indicating possible therapeutic effects.

Medicine

The compound is being explored for its therapeutic potential, particularly in the development of new drugs. Preliminary studies indicate:

- Antidepressant Activity : Research suggests that this compound may act as a serotonin reuptake inhibitor, which is crucial for treating mood disorders.

- Neuroprotective Effects : Some studies indicate that it may modulate neurotransmitter levels, providing neuroprotective benefits.

Case Study 1: Antidepressant Activity

A study conducted on the antidepressant potential of this compound demonstrated its ability to inhibit serotonin reuptake effectively. The findings suggest that this compound could be developed into a therapeutic agent for depression and anxiety disorders.

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, this compound was shown to inhibit the activity of a specific enzyme involved in metabolic processes. This inhibition could lead to new strategies for managing metabolic disorders.

Mechanism of Action

The mechanism of action of (1S,3R)-3-methoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Substituent and Stereochemical Variations

The following table summarizes key structural and physicochemical differences between (1S,3R)-3-methoxycyclohexan-1-amine and related compounds:

*Estimated based on cyclopentane analog data .

Biological Activity

(1S,3R)-3-Methoxycyclohexan-1-amine, also known as (1S,3R)-3-methoxycyclohexylamine hydrochloride, is a chiral amine compound with significant potential in various scientific and pharmaceutical applications. Its unique structure, characterized by a cyclohexane ring with a methoxy substituent at the 3-position, influences its biological activity and interactions with various molecular targets.

The mechanism of action of this compound involves its interaction with specific receptors and enzymes. The presence of the methoxy group and the amine functionality are crucial for binding to these targets, leading to modulation of biological pathways. Research indicates that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and other physiological processes.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as a potential therapeutic agent. Its structural features allow it to act as a ligand for various receptors, influencing neurotransmitter reuptake mechanisms. This characteristic positions it as a candidate for treating mood disorders, similar to other compounds that target serotonin reuptake.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclohexylamine | Simple amine | Basic structure without methoxy group |

| 3-Methoxycyclopentylamine | Cyclopentane derivative | Similar methoxy group but different ring size |

| (1R,3S)-3-Methoxy-cyclohexylamine | Enantiomer | Different stereochemistry affecting activity |

| N,N-Dimethylcyclohexylamine | Dimethylated derivative | Increased lipophilicity |

The stereochemistry of this compound is pivotal in determining its biological activity and therapeutic potential compared to its analogs .

Q & A

Q. What are the optimal synthetic routes for (1S,3R)-3-methoxycyclohexan-1-amine, and how are intermediates characterized?

Methodological Answer: The synthesis typically begins with functionalized cyclohexene derivatives. For example, Hu et al. (2006) synthesized a related stereoisomer, (1S,3R)-3-amino-cyclohexanecarboxylic acid, starting from 3-cyclohexenecarboxylic acid via selective hydrogenation and stereochemical resolution . Key steps include:

Q. How is the stereochemical configuration of this compound validated?

Methodological Answer:

- X-ray Crystallography: Single-crystal diffraction confirms absolute stereochemistry. For example, (1S,3R)-3-ammoniocyclohexane-carboxylate was resolved using slow diffusion crystallization, revealing a chair conformation with axial amine and equatorial carboxylate groups .

- Optical Rotation: Compare experimental [α]D values with literature data for enantiomeric purity.

- Chiral HPLC: Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound synthesis?

Methodological Answer:

- Kinetic Resolution: Use enantioselective enzymes (e.g., lipases) to hydrolyze undesired stereoisomers. For example, enzymatic hydrolysis of dimethyl cyclohexane-1,2-dicarboxylate was employed to isolate (1S,2R)-isomers .

- Diastereomeric Salt Formation: React the racemate with chiral acids (e.g., tartaric acid) to form separable salts via fractional crystallization.

Q. What strategies are effective for derivatizing this compound to study receptor interactions?

Methodological Answer:

- Fluorination: Introduce fluorine atoms at positions 2, 3, 5, or 6 to enhance metabolic stability and study conformational effects. Deoxofluorination reagents like DAST or XtalFluor-E can achieve this .

- Photoaffinity Labeling: Attach photoreactive groups (e.g., aryl azides) to the amine for covalent binding studies with target proteins. For example, NPEC-caged-(1S,3R)-ACPD uses a nitrobenzyl group for light-activated receptor targeting .

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

Methodological Answer:

Q. What analytical methods detect trace impurities in synthesized this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.